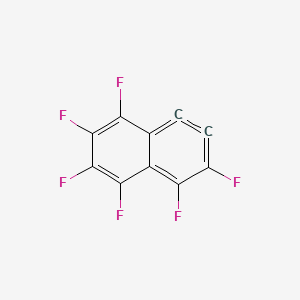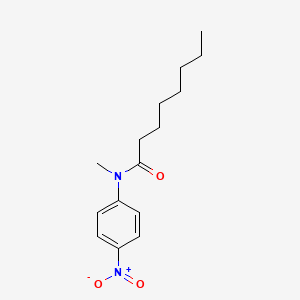
N-Methyl-N-(4-nitrophenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-nitrophenyl)octanamide is an organic compound characterized by the presence of a nitrophenyl group attached to an octanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-(4-nitrophenyl)octanamide can be synthesized through a multi-step process involving the reaction of octanoyl chloride with N-methyl-4-nitroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-nitrophenyl)octanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-Methyl-N-(4-aminophenyl)octanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and N-methyl-4-nitroaniline.
Applications De Recherche Scientifique
N-Methyl-N-(4-nitrophenyl)octanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-nitrophenyl)octanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability to the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-Methyl-N-(4-aminophenyl)octanamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
Uniqueness
N-Methyl-N-(4-nitrophenyl)octanamide is unique due to the presence of both a nitrophenyl group and an octanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
67522-14-9 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-methyl-N-(4-nitrophenyl)octanamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3 |
Clé InChI |
GVZQSHYXIICJLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


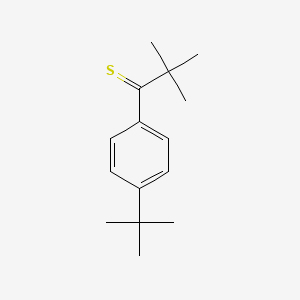
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
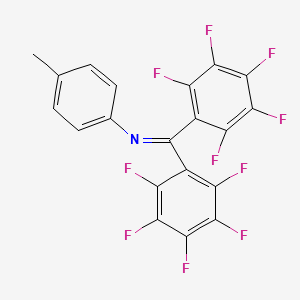
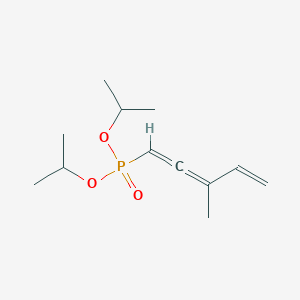
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
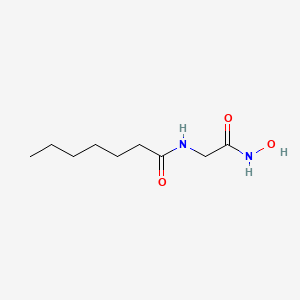
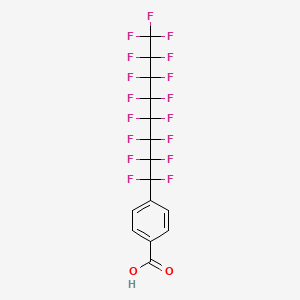
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
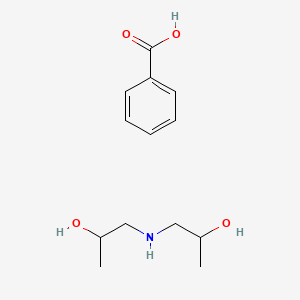
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
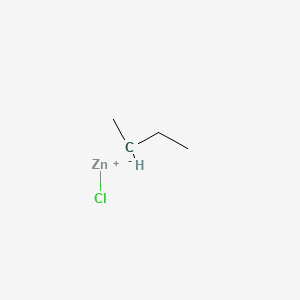
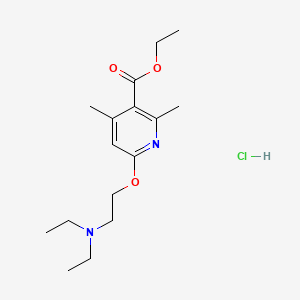
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
